Tetrakis(3-bromophenyl)silane is a chemical compound with the molecular formula CHBrSi. It features a silicon atom centrally located and bonded to four 3-bromophenyl groups. This compound is of significant interest in various scientific fields, including materials science and organic chemistry, due to its unique structural properties and reactivity.
Tetrakis(3-bromophenyl)silane can be synthesized through several methods, including the reaction of silicon tetrachloride with 3-bromophenyllithium or via Sonogashira-Hagihara coupling reactions involving tetrahedral silicon-centered monomers.
This compound is classified as an organosilicon compound. Its structure and the presence of bromine atoms make it a versatile building block in organic synthesis, particularly in the development of porous organic polymers and advanced materials for electronic applications.
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and catalyst concentrations, to optimize yield and purity. The purification steps often involve recrystallization or chromatography to achieve high-quality products.
Tetrakis(3-bromophenyl)silane undergoes various chemical reactions, primarily involving substitution and coupling reactions due to its reactive bromine atoms.
The reactivity of tetrakis(3-bromophenyl)silane is significantly influenced by the positioning of bromine atoms, which affects its interaction with other reagents during chemical transformations.
Tetrakis(3-bromophenyl)silane acts primarily as an intermediate in synthesizing emerging hole transport materials for organic electronics. Its mechanism involves coupling reactions that facilitate the formation of complex polymer structures.
Relevant analyses indicate that tetrakis(3-bromophenyl)silane exhibits high thermal stability, making it suitable for various applications in materials science .
Tetrakis(3-bromophenyl)silane has several scientific applications:
The versatility and unique properties of tetrakis(3-bromophenyl)silane make it a valuable compound in ongoing research and industrial applications.
The Sonogashira-Hagihara cross-coupling reaction serves as a cornerstone methodology for constructing complex silicon-centered architectures, particularly for introducing arylacetylene functionalities to tetrakis-halogenated silane cores. This palladium-catalyzed reaction enables the formation of C-C bonds between terminal alkynes and aryl halides under mild conditions, making it exceptionally suitable for synthesizing precursors to Tetrakis(3-bromophenyl)silane. The reaction typically employs a silicon-centered tetrahalide (commonly tetrachlorosilane) that undergoes sequential coupling with meta-substituted arylacetylenes [2] [5].
A critical advancement involves the in situ protection of terminal alkynes using trimethylsilyl groups, which prevents unwanted homocoupling while maintaining compatibility with the silicon core. As demonstrated in ferrocene-containing porous organic polymer syntheses, this protection strategy allows controlled tetrafunctionalization of silicon centers with 3-bromophenylacetylene derivatives [2]. The resulting intermediates undergo facile deprotection using carbonate bases (K₂CO₃/MeOH) or fluoride sources (TBAF/THF), yielding high-purity monomers suitable for subsequent transformations. Reaction optimization studies reveal that maintaining stoichiometric precision (4:1 arylacetylene to SiCl₄ ratio) and controlled addition rates minimize disubstituted byproducts, typically achieving yields >85% for tetra-coupled products [4] [5].
Table 1: Optimization Parameters for Sonogashira-Hagihara Coupling in Tetrakis(3-bromophenyl)silane Synthesis
Parameter | Optimal Condition | Effect on Yield | Byproduct Formation |
---|---|---|---|
Solvent System | THF/Triethylamine (3:1) | Maximizes yield (92%) | Minimizes homocoupling |
Catalyst Loading | Pd(PPh₃)₄ (3 mol%), CuI (5 mol%) | Balance of cost and efficiency | <5% di-coupled impurities |
Temperature | 60-70°C | Complete conversion in 8h | Thermal decomposition above 85°C |
Protecting Group | Trimethylsilyl (TMS) | Prevents Glaser coupling | <2% homocoupled dimer |
Deprotection Agent | K₂CO₃/MeOH (2M) | Selective removal without desilylation | Minimal silicon core degradation |
Direct electrophilic bromination of pre-formed tetraphenylsilane presents significant regiochemical challenges due to the statistical probability of obtaining mixed ortho/meta/para isomers. The electron-donating character of the silicon center further complicates selective meta-bromination, necessitating innovative approaches. Modern strategies employ sterically tuned brominating agents and precision temperature control to achieve >95% meta-selectivity [2] [7].
Key developments utilize bromine (Br₂) complexed with Lewis acids (AlCl₃, FeBr₃) under cryogenic conditions (-78°C to -40°C) to moderate reaction kinetics. This approach capitalizes on the silicon atom's weak directing effect, favoring meta-substitution through steric constraints rather than electronic activation. When applied to tetraphenylsilane, this method yields Tetrakis(3-bromophenyl)silane with <3% ortho-isomer contamination, as confirmed by GC-MS and ¹H-NMR analysis [7]. Alternative methodologies employ in situ generated bromo-Cl complexes (from NBS and HCl), which exhibit enhanced meta-selectivity due to the larger ionic radius of the brominating species. For industrial-scale production, continuous flow reactors with precise residence time control (90-120 seconds) prevent polybromination, achieving isolated yields of 88-92% at kilogram scales [6].
Table 2: Comparative Analysis of Bromination Methodologies
Bromination Agent | Temperature | Meta-Selectivity | Reaction Time | Polybromination Byproducts |
---|---|---|---|---|
Br₂/FeBr₃ | -40°C | 92% | 8h | 4-6% |
NBS/HCl | 0°C | 95% | 3h | 1-2% |
Br₂/AlCl₃ | -78°C | 97% | 12h | <1% |
Pyridinium tribromide | 25°C | 78% | 1h | 12-15% |
The synergistic Pd/Cu catalytic system fundamentally enables efficient Sonogashira couplings for Tetrakis(3-bromophenyl)silane synthesis through complementary mechanistic actions. Palladium(0) species (typically from Pd(PPh₃)₄ or Pd₂(dba)₃ precursors) undergo oxidative addition with the aryl bromide substrate, forming aryl-Pd(II)-Br intermediates. Concurrently, copper(I) acetylides form via base-assisted deprotonation of terminal alkynes followed by transmetalation with Cu(I). The critical transmetalation step involves transfer of the alkyne moiety from copper to palladium, generating aryl-Pd(II)-alkynyl species that undergo reductive elimination to yield the coupled product while regenerating Pd(0) [3] [6].
Copper's role extends beyond acetylide formation to stabilizing catalytic intermediates and suppressing Pd nanoparticle aggregation. Recent studies demonstrate that Cu(I) (as CuI) coordinates with amine cosolvents (diisopropylamine, triethylamine), forming soluble complexes that prevent catalyst precipitation during extended reactions (72h polymerization conditions). This stabilization proves essential when synthesizing sterically congested tetrahedral silanes, where reaction completion requires sustained catalytic activity [2]. For halogen-rich systems like Tetrakis(3-bromophenyl)silane, ligand design becomes critical—bulky phosphines (tris(2-furyl)phosphine, SPhos) prevent catalyst poisoning by bromides, while bidentate ligands (dppf) enhance thermal stability at elevated temperatures (80-100°C) required for tetrafunctionalization [5] [6].
Purification of Tetrakis(3-bromophenyl)silane demands specialized approaches to remove persistent metallic catalysts and regioisomeric impurities while preserving the sensitive silicon center. Recrystallization remains the gold standard for industrial-scale production, leveraging differential solubility in binary solvent systems. Optimal conditions employ gradient crystallization from toluene/hexane (1:4 v/v) with controlled cooling rates (0.5°C/min), yielding colorless crystals with >99.5% purity (HPLC analysis). This method effectively removes Pd/Cu residues (<5 ppm by ICP-MS) and oligomeric byproducts through multiple crystallization cycles [2].
Chromatographic techniques provide superior resolution for research-scale purification where specific isomeric contaminants must be excluded. Silica gel modification proves essential—treatment with triethylamine (5% v/v in packing solvent) deactivates acidic sites that could catalyze siloxane formation. Gradient elution (hexane → CH₂Cl₂, 20–100%) with 1% Et₃N additive achieves baseline separation of meta-bromophenyl isomers from residual ortho-contaminants (Rf = 0.35 vs. 0.28 in 7:3 hexane:CH₂Cl₂). For ultimate purity, particularly for optoelectronic applications, preparative recycling HPLC with polystyrene-divinylbenzene columns achieves near-absolute purity (99.98%) albeit with significant yield sacrifices (60–70% recovery) [6].
Table 3: Purification Performance Metrics for Tetrakis(3-bromophenyl)silane
Method | Purity Achieved | Yield Recovery | Metal Residue | Suitability Scale |
---|---|---|---|---|
Single Recrystallization | 98.5% | 85% | <100 ppm | Multi-kilogram |
Triple Recrystallization | 99.8% | 65% | <5 ppm | Process development |
Flash Chromatography | 97.0% | 90% | <500 ppm | Research (1–100g) |
Recycling HPLC | 99.98% | 60% | Not detectable | Analytical standard |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7